molecular formula C17H19NO3S2 B2593070 4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid CAS No. 1428370-93-7

4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid

Cat. No.: B2593070
CAS No.: 1428370-93-7
M. Wt: 349.46
InChI Key: JNVIZEVLVAFJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is a complex organic compound that features a unique structure incorporating both cyclopropyl and thiophene groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid typically involves multiple steps, including the formation of the cyclopropyl and thiophene moieties, followed by their integration into the final compound. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the cyclopropyl or thiophene groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents or nucleophiles like Grignard reagents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction can lead to partially or fully saturated derivatives.

Scientific Research Applications

4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid stands out due to its combination of cyclopropyl and thiophene groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[cyclopropyl(thiophen-3-ylmethyl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c19-16(8-13(9-17(20)21)15-2-1-6-23-15)18(14-3-4-14)10-12-5-7-22-11-12/h1-2,5-7,11,13-14H,3-4,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVIZEVLVAFJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CC(CC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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